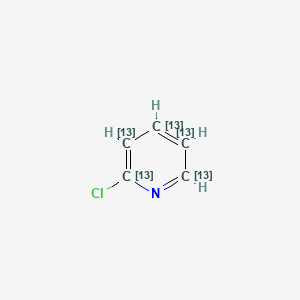

2-Chloropyridine-13C5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Remediation

2-Chloropyridine-13C5 is used in environmental remediation, specifically in the dechlorination of chloropyridines . The process involves the carbonate species-activated hydrogen peroxide (carbonate species/H2O2) process, where selective oxidant (peroxymonocarbonate ion, HCO4–) and selective reductant (hydroperoxide anion, HO2–) controllably coexist by manipulation of reaction pH . This process is applicable for efficient dehalogenation of halogenated pyridines and pyrazines .

Synthesis of Other Compounds

When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Agricultural Applications

In the agricultural business, 2-Chloropyridine is mostly used to produce fungicides and insecticides .

Medical Applications

2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .

Crystal Structure Analysis

The crystal structure of 2-chloropyridine has been determined and analyzed to investigate how halogen substituents influence the crystal packing of 2-halogenpyridines .

Late-stage Halogenation of Pharmaceuticals

A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .

Mecanismo De Acción

Target of Action

2-Chloropyridine-13C5, also known as 2-Chloro(2,3,4,5,6-13C5)pyridine, is a stable isotopically labeled derivative of 2-chloropyridine . It is primarily used as an intermediate in the production of several chemicals and pharmaceuticals . The compound’s primary targets are often nucleophiles, which interact with the compound to generate pyridine derivatives .

Mode of Action

The mode of action of 2-Chloropyridine-13C5 involves its reaction with nucleophiles. This interaction transforms the heterocycle into pyridine derivatives, with substitutions occurring at the second and fourth carbons on the heterocycle . This process often generates mixtures of products, which require further workup to isolate the desired isomer .

Biochemical Pathways

The biochemical pathways affected by 2-Chloropyridine-13C5 are primarily those involved in the synthesis of various chemicals and pharmaceuticals . For instance, the compound is used to generate fungicides and insecticides in the agricultural industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .

Pharmacokinetics

The pharmacokinetics of 2-Chloropyridine-13C5 are primarily studied in the context of its use in research and analytical applications . The presence of 13C5 in the compound allows for the identification and quantification of the compound in complex mixtures . It is often used as a standard reference material in mass spectrometry analyses . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are typically studied using other labeled compounds, such as 2-aminopyridine 13C5 and 2-methylpyridine 13C5 .

Result of Action

The result of the action of 2-Chloropyridine-13C5 is the production of various chemicals and pharmaceuticals . For example, some commercial products generated through reactions involving 2-Chloropyridine include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .

Action Environment

The action of 2-Chloropyridine-13C5 can be influenced by various environmental factors. For instance, the introduction of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain chemical groups in the environment.

Propiedades

IUPAC Name |

2-chloro(2,3,4,5,6-13C5)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-CVMUNTFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=N[13C](=[13CH]1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747346 |

Source

|

| Record name | 2-Chloro(~13~C_5_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyridine-13C5 | |

CAS RN |

1329835-57-5 |

Source

|

| Record name | 2-Chloro(~13~C_5_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

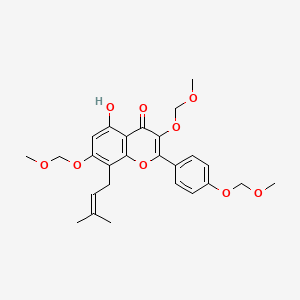

![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)